4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol is an organic compound that features a cyclohexene ring substituted with a tert-butyl group and a methylbutenol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol typically involves the following steps:
Formation of the cyclohexene ring: The cyclohexene ring is formed through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the tert-butyl group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the methylbutenol side chain: The final step involves the addition of the methylbutenol side chain through a Grignard reaction, where a Grignard reagent reacts with an appropriate aldehyde or ketone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH3, RNH2), and other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated compounds, amines.
Scientific Research Applications
4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mechanism of Action
The mechanism of action of 4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylcyclohexanone: A related compound with a ketone functional group instead of the methylbutenol side chain.
4-tert-Butylcyclohexanol: Similar structure but with a hydroxyl group instead of the methylbutenol side chain.
4-tert-Butylcyclohexene: Lacks the methylbutenol side chain, making it less complex.
Uniqueness
4-(4-tert-Butylcyclohex-1-en-1-yl)-2-methylbut-2-en-1-ol is unique due to its combination of a cyclohexene ring, tert-butyl group, and methylbutenol side chain. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
114467-52-6 |
---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
4-(4-tert-butylcyclohexen-1-yl)-2-methylbut-2-en-1-ol |
InChI |
InChI=1S/C15H26O/c1-12(11-16)5-6-13-7-9-14(10-8-13)15(2,3)4/h5,7,14,16H,6,8-11H2,1-4H3 |
InChI Key |
KPPVKYWTCKJADX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CCC(CC1)C(C)(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.